molecular formula C10H22 B088448 3-Ethyl-2-methylheptane CAS No. 14676-29-0

3-Ethyl-2-methylheptane

Cat. No.: B088448
CAS No.: 14676-29-0
M. Wt: 142.28 g/mol
InChI Key: NKMJCVVUYDKHAV-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylheptane is an organic compound belonging to the class of alkanes. It has the molecular formula C10H22 and a molecular weight of 142.2817 g/mol . This compound is a branched-chain alkane, characterized by the presence of an ethyl group and a methyl group attached to the heptane backbone. It is also known by its IUPAC name, 2-Methyl-3-ethylheptane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-methylheptane can be achieved through various organic synthesis methods. One common approach is the alkylation of heptane with ethyl and methyl groups under controlled conditions. This process typically involves the use of strong acids or bases as catalysts to facilitate the alkylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification processes. The use of zeolite catalysts in the cracking process can enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-methylheptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids under controlled conditions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound into simpler alkanes using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, resulting in products like 3-Ethyl-2-methylheptyl chloride or bromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium or platinum)

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or heat

Major Products Formed:

    Oxidation: 3-Ethyl-2-methylheptanol, 3-Ethyl-2-methylheptanal, 3-Ethyl-2-methylheptanoic acid

    Reduction: Simpler alkanes (e.g., heptane)

    Substitution: 3-Ethyl-2-methylheptyl chloride, 3-Ethyl-2-methylheptyl bromide

Scientific Research Applications

3-Ethyl-2-methylheptane has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studies on the metabolic pathways of alkanes often use this compound as a model compound to understand the enzymatic breakdown of branched alkanes.

    Medicine: Research on the pharmacokinetics and pharmacodynamics of alkane derivatives may involve this compound to study its absorption, distribution, metabolism, and excretion in biological systems.

    Industry: It is used as a solvent and intermediate in the synthesis of various chemical products, including lubricants and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methylheptane involves its interaction with molecular targets and pathways in biological systems. As an alkane, it primarily undergoes metabolic oxidation by cytochrome P450 enzymes in the liver, leading to the formation of alcohols, aldehydes, and carboxylic acids. These metabolites can further participate in various biochemical pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

  • 2-Methylheptane
  • 3-Methylheptane
  • 2-Ethylheptane
  • 3-Ethylheptane

Comparison: 3-Ethyl-2-methylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles. For instance, the presence of both ethyl and methyl groups at specific positions on the heptane backbone can affect its solubility and interaction with other molecules.

Properties

IUPAC Name

3-ethyl-2-methylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-7-8-10(6-2)9(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMJCVVUYDKHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871231
Record name 3-Ethyl-2-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14676-29-0
Record name 3-Ethyl-2-methylheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-2-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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